2-(3-Methylphenoxy)ethanol CAS number and molecular weight
2-(3-Methylphenoxy)ethanol CAS number and molecular weight
An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylphenoxy)ethanol, a member of the glycol ether family, is an organic compound distinguished by its ether and alcohol functional groups. Structurally, it comprises a m-cresol moiety linked to an ethanol group via an ether bond. This arrangement confers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis. While not typically an active pharmaceutical ingredient itself, its utility as a precursor and building block is of significant interest in the development of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and safety considerations, tailored for a scientific audience.
Chemical and Physical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development. The key identifiers and physicochemical properties of 2-(3-Methylphenoxy)ethanol are summarized below.
Chemical Identifiers
A consistent and unambiguous identification of a chemical substance is crucial for scientific communication and regulatory compliance.
| Identifier | Value |
| CAS Number | 13605-19-1[1][2][3][4] |
| Molecular Formula | C₉H₁₂O₂[2][3][4] |
| Molecular Weight | 152.19 g/mol [2][3][4] |
| IUPAC Name | 2-(3-methylphenoxy)ethan-1-ol[3][4] |
| Synonyms | 2-(m-Tolyloxy)ethanol, Ethylene glycol mono-m-tolyl ether, 2-Hydroxyethyl m-tolyl ether[1] |
Physicochemical Data
The physical properties of 2-(3-Methylphenoxy)ethanol dictate its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Boiling Point | 104-105 °C at 3 mmHg[2][5] |
| Density | 1.07 g/cm³[2][5] |
| Refractive Index | 1.5300 - 1.5340 at 20°C[4][5] |
| Vapor Pressure | 0.00636 mmHg at 25°C[2] |
| Solubility | Limited solubility in water; soluble in organic solvents[1] |
Synthesis Pathway
The synthesis of 2-(3-Methylphenoxy)ethanol is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis involves the reaction of m-cresol with ethylene oxide or a derivative.
General Synthesis Protocol
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Deprotonation of m-Cresol: m-Cresol is treated with a strong base, such as sodium hydroxide or sodium hydride, to form the corresponding sodium m-cresolate. This step is crucial as it generates the nucleophilic phenoxide ion.
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Nucleophilic Attack: The resulting sodium m-cresolate is then reacted with a suitable two-carbon electrophile, such as ethylene oxide or 2-chloroethanol. The phenoxide attacks the electrophilic carbon, displacing the leaving group (in the case of 2-chloroethanol) or opening the epoxide ring (in the case of ethylene oxide).
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Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, commonly through vacuum distillation, to yield pure 2-(3-Methylphenoxy)ethanol.
The choice of reagents and reaction conditions (e.g., solvent, temperature) can be optimized to maximize yield and purity.
Applications in Research and Development
The primary role of 2-(3-Methylphenoxy)ethanol is as a versatile chemical intermediate.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an aromatic ether, allows for a wide range of subsequent chemical modifications.
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Pharmaceutical Synthesis: In drug development, molecules like 2-(3-Methylphenoxy)ethanol serve as scaffolds or building blocks. The hydroxyl group can be further functionalized, for example, through esterification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. The aromatic ring can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the biological activity of the final compound.
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Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor in the synthesis of new pesticides and herbicides.[1]
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Personal Care Products: Due to its potential mild antimicrobial properties, it has been considered for use in various formulations.[1]
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification
2-(3-Methylphenoxy)ethanol is associated with the following hazards:
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
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H335: May cause respiratory irritation.[6]
Recommended Precautions
To mitigate risks, the following precautionary measures should be strictly followed:
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P261 & P271: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P264: Wash skin thoroughly after handling.[6]
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Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]
Spectroscopic Data
For researchers, confirmation of a compound's identity and purity is essential. Spectroscopic data for 2-(3-Methylphenoxy)ethanol is available through various chemical suppliers and databases. This typically includes:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]
It is standard practice to acquire and interpret this data to verify the structure of the synthesized or purchased material before its use in subsequent experimental steps.
References
-
Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
-
2-(3-methylphenoxy)ethanol - Stenutz. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 13605-19-1: 2-(3-Methylphenoxy)ethanol | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-(3-METHYLPHENOXY)ETHANOL CAS#: 13605-19-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]

